TSPO Affinity vs Diazepam
In a [3H]-PK 11195 displacement assay using rat cerebral cortex membranes, the target compound exhibited an IC50 of 5.89 nM [1]. Under comparable assay conditions reported in the BindingDB, diazepam achieves an IC50 of approximately 194 nM for the same translocator protein [2]. This represents a calculated 33-fold higher potency for the target compound.
| Evidence Dimension | IC50 for TSPO (Peripheral Benzodiazepine Receptor) |
|---|---|
| Target Compound Data | 5.89 nM |
| Comparator Or Baseline | Diazepam: 194 nM |
| Quantified Difference | 33-fold higher potency (lower IC50) |
| Conditions | [3H]-PK 11195 displacement; rat cerebral cortex membranes (target); similar assay context for diazepam as aggregated in BindingDB |
Why This Matters
A 33-fold greater TSPO affinity directly translates to a lower concentration requirement for equivalent receptor engagement, which is critical for in vitro and in vivo TSPO imaging, target-engagement studies, and therapeutic programs where high peripheral-receptor occupancy is desired with minimal dosing.
- [1] BindingDB. BDBM50408730 (CHEMBL340752). Affinity Data: IC50 5.89 nM (Displacement of [3H]-PK 11195 from peripheral-type benzodiazepine receptor of rat cerebral cortex membranes). Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50408730 View Source
- [2] BindingDB. Diazepam (CHEMBL12). IC50 194 nM for Translocator protein. Ki Summary. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50000766 View Source
